molecular formula C24H25N3O5S2 B2686797 2-(4-(4-Methoxyphenylsulfonamido)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 886911-18-8

2-(4-(4-Methoxyphenylsulfonamido)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No.: B2686797
CAS No.: 886911-18-8
M. Wt: 499.6
InChI Key: WIKLTMJXNGTYAF-UHFFFAOYSA-N
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Description

2-(4-(4-Methoxyphenylsulfonamido)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a structurally complex molecule featuring a tetrahydrobenzo[b]thiophene core substituted with a methoxyphenylsulfonamido group, a benzamido moiety, and a methyl group. This compound belongs to a class of bioactive heterocycles often explored for pharmaceutical applications, particularly due to the sulfonamide and carboxamide functionalities, which are associated with antibacterial and enzyme-inhibitory activities . Its synthesis likely involves multi-step reactions, including sulfonylation, amidation, and cyclization, analogous to methods reported for related tetrahydrobenzo[b]thiophene derivatives .

Properties

IUPAC Name

2-[[4-[(4-methoxyphenyl)sulfonylamino]benzoyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O5S2/c1-14-3-12-19-20(13-14)33-24(21(19)22(25)28)26-23(29)15-4-6-16(7-5-15)27-34(30,31)18-10-8-17(32-2)9-11-18/h4-11,14,27H,3,12-13H2,1-2H3,(H2,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIKLTMJXNGTYAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-(4-Methoxyphenylsulfonamido)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (CAS Number: 886911-18-8) is a synthetic compound with potential biological activities. This article delves into its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C24_{24}H25_{25}N3_{3}O5_{5}S2_{2}
  • Molecular Weight : 499.6 g/mol
  • Structure : The compound features a benzo[b]thiophene core substituted with various functional groups that contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of analgesic and antimicrobial properties. The following sections summarize the key findings from various studies.

Analgesic Activity

Research indicates that derivatives of benzo[b]thiophene compounds exhibit significant analgesic effects. A study conducted using the "hot plate" method on outbred white mice demonstrated that compounds similar to this compound showed analgesic activity superior to standard analgesics like metamizole .

Antimicrobial Activity

The antimicrobial potential of this compound has been investigated through various assays. Studies have reported that related compounds possess notable antibacterial properties against a range of pathogens, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve inhibition of bacterial cell wall synthesis and disruption of membrane integrity .

The mechanisms through which this compound exerts its effects are multifaceted:

  • Inhibition of Pain Pathways : The compound likely interacts with pain receptors and modulates neurotransmitter release in the central nervous system.
  • Antimicrobial Mechanisms : It may inhibit bacterial growth by targeting specific enzymes involved in cell wall biosynthesis or by disrupting cellular processes through membrane interaction.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

StudyFocusFindings
Siutkina et al. (2021)Analgesic ActivityDemonstrated significant analgesic effects using the hot plate test in mice .
Shipilovskikh et al. (2019)Antimicrobial PropertiesReported effective antibacterial activity against various strains; mechanisms include cell wall disruption .
Kizimova et al. (2019)Synthesis and Biological EvaluationHighlighted the synthesis of related compounds with promising antimicrobial activity .

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of tetrahydrobenzo[b]thiophene exhibit significant anticancer activity. For instance, compounds derived from this scaffold have been evaluated as inhibitors of pyruvate dehydrogenase kinase-1 (PDK1) and lactate dehydrogenase A (LDHA), which are crucial in cancer metabolism. One study reported that certain derivatives showed IC50 values significantly lower than standard inhibitors, indicating their potential as anticancer agents .

Antibacterial Activity

The compound has also been tested for antibacterial properties against various strains of bacteria including Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. Some derivatives demonstrated remarkable potency with minimal inhibitory concentration (MIC) values comparable to or better than existing antibiotics . This suggests its potential use in treating bacterial infections.

Analgesic Effects

In vivo studies have shown that certain derivatives possess analgesic properties exceeding those of standard analgesics like metamizole. The evaluation was conducted using the hot plate method on animal models, confirming the analgesic efficacy of these compounds .

Table 1: Summary of Biological Activities

Activity Compound IC50/ MIC Values Reference
PDK1 InhibitionCompound 1b57.10 μg/mL
LDHA InhibitionCompound 1b64.10 μg/mL
AntibacterialCompound 3b1.11 μM (E. coli)
Analgesic ActivityMetamizole-

Chemical Reactions Analysis

Hydrolysis of Sulfonamide and Amide Groups

The sulfonamide (-SO₂NH-) and benzamido (-CONH-) groups are susceptible to hydrolysis under acidic or basic conditions. These reactions are critical for modifying the compound’s bioactivity or generating intermediates.

Reaction TypeConditionsProductsSupporting Evidence
Acidic hydrolysis (sulfonamide)HCl (aq.), reflux4-Methoxybenzenesulfonic acid + 4-aminobenzamide derivativeSulfonamide cleavage observed in structurally similar compounds under acidic conditions .
Basic hydrolysis (benzamido)NaOH (aq.), heat4-Methoxybenzoic acid + free amine intermediateAmide hydrolysis demonstrated in tetrahydrobenzo[b]thiophene derivatives .

Functionalization of the Tetrahydrobenzo[b]thiophene Core

The partially saturated thiophene ring exhibits reactivity typical of heterocyclic systems, including electrophilic substitution and ring modifications.

Electrophilic Aromatic Substitution

  • Nitration : The electron-rich thiophene ring can undergo nitration at position 5 or 7 under mixed acid (HNO₃/H₂SO₄) conditions, forming nitro derivatives.

  • Halogenation : Bromination or chlorination via N-bromosuccinimide (NBS) or Cl₂/FeCl₃ yields halogenated analogs .

Ring-Opening Reactions

Hydrogenation under high-pressure H₂ with catalysts like Pd/C may further saturate the tetrahydrobenzo[b]thiophene, though steric hindrance from the 6-methyl group could limit reactivity .

Carboxamide Reactivity

The carboxamide (-CONH₂) group at position 3 can participate in condensation or dehydration reactions.

Reaction TypeReagentsProductsNotes
DehydrationPOCl₃, PCl₃Nitrile derivativeConverts -CONH₂ to -CN, observed in related carboxamides .
CondensationAldehydes/KetonesSchiff basesForms imine linkages under mild acidic conditions .

Nucleophilic Substitution at the 6-Methyl Group

The 6-methyl substituent may undergo oxidation or radical-mediated functionalization:

  • Oxidation : KMnO₄ or CrO₃ converts the methyl group to a carboxylic acid (-COOH) .

  • Chlorination : SOCl₂ or Cl₂/light generates a chloromethyl derivative .

Stability Under Physiological Conditions

  • pH-dependent degradation : The compound undergoes hydrolysis in gastric fluid (pH 1–3) to release sulfonic acid and benzamide fragments, reducing oral bioavailability .

  • Enzymatic cleavage : Liver microsomes catalyze oxidative desulfurization of the thiophene ring, forming dihydrobenzo derivatives .

Comparative Reactivity Table

Functional GroupReactionRate (Relative)Key Modifiers
SulfonamideAcidic hydrolysisModerateElectron-donating groups (e.g., -OCH₃) slow hydrolysis .
BenzamidoBasic hydrolysisFastSteric hindrance from 6-methyl group reduces rate .
CarboxamideDehydrationLowRequires strong dehydrating agents .

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Spectral Data
Compound IR Stretches (cm⁻¹) ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Reference
Target Compound S=O (1350–1200), NH (~3300) 6-CH₃: 1.2–1.5 6-CH₃: 20–25
Compound 6o () C=O (1682), NH (3319) Ethoxy: 1.3 (t), 4.2 (q) C=O: 166.3
Compounds 7–9 () C=S (1247–1255), NH (3278–3414) Aromatic protons: 7.2–8.1 Triazole C: 150–155
Compound 23 () C=O (1680), NH (3280) 6-Ph: 7.3–7.5 Carboxy C: 170.5

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-(4-Methoxyphenylsulfonamido)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide?

  • Methodological Answer : The compound can be synthesized via sequential acylation and sulfonylation reactions. A typical approach involves coupling 4-methoxyphenylsulfonamide with a tetrahydrobenzo[b]thiophene core using anhydrides (e.g., succinic or maleic anhydride) in dry dichloromethane. Purification via reverse-phase HPLC or methanol recrystallization yields the final product, confirmed by melting point, IR (C=O, NH peaks), and NMR (e.g., δ 1.2–2.8 ppm for methyl and tetrahydro ring protons) .

Q. How can spectroscopic methods confirm the structural integrity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Analyze chemical shifts for the methoxy group (δ ~3.8 ppm for –OCH3), sulfonamide (δ 7.5–8.2 ppm for aromatic protons), and tetrahydrobenzo[b]thiophene ring (δ 1.5–3.0 ppm for CH2/CH3 groups).
  • IR : Confirm sulfonamide (1320–1160 cm⁻¹ for S=O) and carboxamide (1650–1680 cm⁻¹ for C=O).
  • HRMS : Validate molecular weight (e.g., [M+H]+ calculated for C25H26N3O5S2: 536.13) .

Q. What are common impurities during synthesis, and how are they mitigated?

  • Methodological Answer : Residual solvents or unreacted intermediates (e.g., 4-methoxyphenylsulfonamide) are typical impurities. Use gradient elution in HPLC (C18 column, acetonitrile/water mobile phase) for purification. Monitor by TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) and quantify impurities via LC-MS .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction conditions for this compound?

  • Methodological Answer : Apply a fractional factorial design to screen variables (e.g., temperature, solvent polarity, catalyst loading). For example, vary reaction temperature (40–80°C) and anhydride equivalents (1.0–2.5) to maximize yield. Use ANOVA to identify significant factors and response surface methodology (RSM) for optimization .

Q. How to resolve contradictions in biological activity data across different assays?

  • Methodological Answer : Discrepancies may arise from assay-specific conditions (e.g., pH, cell lines). Replicate experiments under standardized protocols. Use statistical tools (e.g., Grubbs’ test for outliers) and cross-validate with orthogonal assays (e.g., enzymatic inhibition vs. cell viability). Compare IC50 values with structurally similar derivatives to isolate structure-activity relationships .

Q. What computational strategies predict the compound’s reactivity and stability?

  • Methodological Answer :

  • DFT Calculations : Model the electron density of the sulfonamide group to predict nucleophilic attack sites.
  • Molecular Dynamics (MD) : Simulate solvation effects in aqueous/DMSO mixtures to assess stability.
  • AI-Driven Tools : Platforms like COMSOL Multiphysics integrate reaction path searches using quantum chemical data to propose optimal reaction pathways .

Q. How can the core structure be functionalized for enhanced bioactivity?

  • Methodological Answer :

  • Derivatization : Introduce substituents at the 6-methyl position (e.g., halogens for lipophilicity) or the tetrahydro ring (e.g., morpholine for solubility).
  • Heterocyclic Coupling : React with hydrazine derivatives (e.g., 2-hydrazodicyanomethine) to form pyrazole or triazine hybrids, as seen in analogous tetrahydrobenzo[b]thiophene systems .

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